2-Methyl-1-benzofuran-4-carboxylic acid
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Overview
Description
2-Methyl-1-benzofuran-4-carboxylic acid is a benzofuran derivative . It is a heteroaromatic compound. The molecular formula is C10H8O3 .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Palladium-catalyzed cross-coupling reactions are also used .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a methyl group attached to the 2nd carbon and a carboxylic acid group attached to the 4th carbon .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical and Chemical Properties Analysis
The molecular weight of this compound is 176.17 . The melting point is reported to be between 189-190°C .Scientific Research Applications
Molecular Docking and Biological Activities
Research involving benzofuran-carboxylic acids derivatives, including structural optimization and molecular docking analysis, highlights their potential as inhibitors against cancer and microbial diseases. The study by Sagaama et al. (2020) delves into the electronic, vibrational properties, and biological activities of benzofuran-carboxylic acids, showcasing their significance in the development of new therapeutic agents (Sagaama et al., 2020).
Synthesis and Coordination Reactions
Research on benzofuran derivatives also includes the synthesis and coordination reactions of these compounds. For example, the study by Mojumdar et al. (2009) investigates the synthesis of [1]benzofuro[3,2-c]pyridine derivatives and their coordination to metal ions, highlighting their potential in creating complex structures with high thermal stability (Mojumdar et al., 2009).
Structural Analysis and Hydrogen Bonding
The structural properties and hydrogen bonding interactions of benzofuran derivatives are another area of focus. Choi et al. (2008) provide insights into the molecular arrangement of a specific benzofuran derivative, emphasizing the role of intermolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure (Choi et al., 2008).
Polymer Science
Benzofuran derivatives are also explored in the field of polymer science. Nan et al. (2017) discuss the synthesis of poly(benzofuran-co-arylacetic acid) polymers, demonstrating the versatility and potential applications of these materials in various domains, including nanomedicine and organocatalysis (Nan et al., 2017).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of libraries based on benzofuran scaffolds, as reported by Qin et al. (2017), illustrates the importance of benzofuran derivatives in drug discovery and the development of biologically active compounds (Qin et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 2-Methyl-1-benzofuran-4-carboxylic acid and other benzofuran derivatives are promising. They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . They have potential applications in many aspects due to their biological activities .
Properties
IUPAC Name |
2-methyl-1-benzofuran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-5-8-7(10(11)12)3-2-4-9(8)13-6/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULUUZLKDVRRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71641-10-6 |
Source
|
Record name | 2-methylbenzofuran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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